Cas no 1250606-63-3 (4-(3,5-dimethylphenyl)butan-2-ol)

4-(3,5-dimethylphenyl)butan-2-ol 化学的及び物理的性質
名前と識別子
-
- 4-(3,5-dimethylphenyl)butan-2-ol
- EN300-1857044
- CS-0278540
- AKOS006041911
- 1250606-63-3
-
- インチ: 1S/C12H18O/c1-9-6-10(2)8-12(7-9)5-4-11(3)13/h6-8,11,13H,4-5H2,1-3H3
- InChIKey: SELSZPVXLDHVSY-UHFFFAOYSA-N
- ほほえんだ: OC(C)CCC1C=C(C)C=C(C)C=1
計算された属性
- せいみつぶんしりょう: 178.135765193g/mol
- どういたいしつりょう: 178.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 134
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 20.2Ų
4-(3,5-dimethylphenyl)butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1857044-0.25g |
4-(3,5-dimethylphenyl)butan-2-ol |
1250606-63-3 | 0.25g |
$381.0 | 2023-09-18 | ||
Enamine | EN300-1857044-1.0g |
4-(3,5-dimethylphenyl)butan-2-ol |
1250606-63-3 | 1g |
$1070.0 | 2023-05-25 | ||
Enamine | EN300-1857044-10.0g |
4-(3,5-dimethylphenyl)butan-2-ol |
1250606-63-3 | 10g |
$4606.0 | 2023-05-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349210-500mg |
4-(3,5-Dimethylphenyl)butan-2-ol |
1250606-63-3 | 98% | 500mg |
¥22178.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349210-1g |
4-(3,5-Dimethylphenyl)butan-2-ol |
1250606-63-3 | 98% | 1g |
¥28890.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1349210-50mg |
4-(3,5-Dimethylphenyl)butan-2-ol |
1250606-63-3 | 98% | 50mg |
¥24300.00 | 2024-08-09 | |
Enamine | EN300-1857044-0.1g |
4-(3,5-dimethylphenyl)butan-2-ol |
1250606-63-3 | 0.1g |
$364.0 | 2023-09-18 | ||
Enamine | EN300-1857044-5.0g |
4-(3,5-dimethylphenyl)butan-2-ol |
1250606-63-3 | 5g |
$3105.0 | 2023-05-25 | ||
Enamine | EN300-1857044-10g |
4-(3,5-dimethylphenyl)butan-2-ol |
1250606-63-3 | 10g |
$1778.0 | 2023-09-18 | ||
Enamine | EN300-1857044-1g |
4-(3,5-dimethylphenyl)butan-2-ol |
1250606-63-3 | 1g |
$414.0 | 2023-09-18 |
4-(3,5-dimethylphenyl)butan-2-ol 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
4-(3,5-dimethylphenyl)butan-2-olに関する追加情報
4-(3,5-Dimethylphenyl)Butan-2-Ol: A Comprehensive Overview
4-(3,5-Dimethylphenyl)butan-2-ol, also known by its CAS registry number CAS No. 1250606-63-3, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a butanediol backbone with a substituted phenyl group. The presence of two methyl groups on the aromatic ring at the 3 and 5 positions imparts distinctive electronic and steric properties to the molecule, making it a valuable component in various chemical applications.
Recent advancements in synthetic methodologies have enabled the efficient production of 4-(3,5-dimethylphenyl)butan-2-ol. Researchers have explored catalytic asymmetric synthesis routes to enhance the enantioselectivity of this compound, which is crucial for its application in chiral drug intermediates. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of palladium-catalyzed cross-coupling reactions to synthesize this compound with high optical purity. Such developments underscore the importance of CAS No. 1250606-63-3 in modern drug discovery pipelines.
The chemical properties of 4-(3,5-dimethylphenyl)butan-2-ol are highly dependent on its molecular structure. The hydroxyl group at the 2-position of the butane chain facilitates hydrogen bonding, which significantly influences its solubility and reactivity. Additionally, the electron-donating methyl groups on the phenyl ring enhance the compound's stability and reactivity under various reaction conditions. These properties make it an ideal candidate for use in polymer synthesis, where controlled reactivity is essential for achieving desired material characteristics.
In terms of applications, CAS No. 1250606-63-3 has found extensive use in the development of advanced materials. For example, it serves as a key monomer in the synthesis of thermoplastic polyurethanes (TPUs), which are widely employed in automotive interiors, textiles, and medical devices due to their excellent mechanical properties and durability. Recent studies have highlighted its role in enhancing the thermal stability and flexibility of TPUs, making it a critical component in high-performance materials.
The environmental impact of 4-(3,5-dimethylphenyl)butan-2-ol has also been a topic of interest among researchers. Efforts are underway to develop sustainable synthesis pathways that minimize waste generation and energy consumption. Green chemistry approaches, such as using renewable feedstocks and catalytic systems derived from biomass, are being explored to produce this compound more efficiently. These initiatives align with global trends toward environmentally friendly chemical manufacturing practices.
In conclusion, CAS No. 1250606-63-3, or 4-(3,5-dimethylphenyl)butan-2-ol, stands out as a pivotal compound in contemporary chemical research and industry applications. Its unique structure, coupled with advancements in synthetic techniques and material science, positions it as a key player in shaping future innovations across diverse sectors.
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